Pyrrolidine-2,4-diyldimethanol hydrochloride
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Overview
Description
Pyrrolidine-2,4-diyldimethanol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the action of pyrrolidine-2,4-diyldimethanol hydrochloride may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-2,4-diyldimethanol hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Aqueous or organic solvents such as methanol or ethanol.
Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrolidine-2,4-diyldimethanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form pyrrolidine derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Pyrrolidine-2,4-dicarboxylic acid.
Reduction: Pyrrolidine-2,4-diylmethanol.
Substitution: Pyrrolidine-2,4-diyldihalide.
Scientific Research Applications
Chemistry: Pyrrolidine-2,4-diyldimethanol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: This compound is investigated for its potential therapeutic applications, including its use in the development of drugs for neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other advanced materials.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-3,4-diyldimethanol: A similar compound with hydroxymethyl groups at different positions.
Pyrrolidine-2-one: A simpler pyrrolidine derivative with a ketone group.
Uniqueness: Pyrrolidine-2,4-diyldimethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxymethyl groups make it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
[5-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-6(4-9)7-2-5;/h5-9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALCOJFKZUFXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138040-28-3 |
Source
|
Record name | [4-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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